3-Ethoxy-azetidine oxalate

Overview

Description

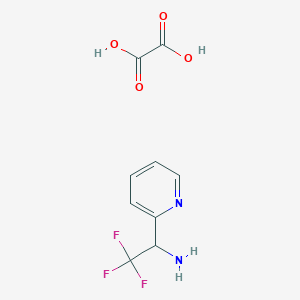

3-Ethoxy-azetidine oxalate is a chemical compound that belongs to the class of azetidine derivatives . It has the molecular formula C7H13NO5 and the molecular weight of 191.18 g/mol . This compound is an off-white solid .

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-azetidine oxalate is represented by the linear formula C7H13NO5 . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis

3-Ethoxy-azetidine oxalate is an off-white solid . It has the molecular formula C7H13NO5 and the molecular weight of 191.18 g/mol .Scientific Research Applications

Oxalates in Environmental and Biological Systems

- Biomarker Responses in Fish Exposed to PAHs : Santana et al. (2018) conducted a systematic review and meta-analysis on biomarker responses in fish exposed to polycyclic aromatic hydrocarbons (PAHs), highlighting the significant effects of PAHs exposure on various biomarkers. This study underscores the utility of certain biomarkers, such as ethoxyresorufin-O-deethylase (EROD), in assessing environmental pollution and its impact on aquatic life, which may be relevant for understanding the interactions of "3-Ethoxy-azetidine oxalate" with similar systems (Santana et al., 2018).

Antioxidant Activity Assays

- Chemistry Behind Antioxidant Capacity Assays : Huang, Ou, and Prior (2005) reviewed the chemical principles of antioxidant capacity assays, which could be pertinent to the study of "3-Ethoxy-azetidine oxalate" if its antioxidant properties are of interest. The assays discussed include those based on hydrogen atom transfer and electron transfer, which are essential for evaluating the antioxidant potential of compounds (Huang et al., 2005).

Oxalates in Medical Applications

- Dentin Hypersensitivity and Oxalates : Cunha-Cruz et al. (2011) systematically reviewed clinical trials on oxalate treatments for dentin hypersensitivity, concluding that current evidence does not strongly support the use of oxalates, with the possible exception of 3% monohydrogen-monopotassium oxalate. This finding may inform research into the potential biomedical applications of "3-Ethoxy-azetidine oxalate" (Cunha-Cruz et al., 2011).

Analytical Methods for Antioxidant Activity

- Analytical Methods in Determining Antioxidant Activity : Munteanu and Apetrei (2021) provided a critical presentation of tests used to determine antioxidant activity, which could be relevant for exploring the antioxidant properties of "3-Ethoxy-azetidine oxalate". The review discusses various assays and their applicability, advantages, and disadvantages (Munteanu & Apetrei, 2021).

Therapeutic Target for Oxaluria

- Stiripentol as a Therapeutic Target to Reduce Oxaluria : Letavernier and Daudon (2020) highlighted LDH as a potential therapeutic target for reducing oxalate synthesis and urine oxalate excretion. This insight into oxalate metabolism and potential therapeutic interventions could be relevant for the pharmacological applications of "3-Ethoxy-azetidine oxalate" (Letavernier & Daudon, 2020).

Safety And Hazards

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In this review, we provide an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .

properties

IUPAC Name |

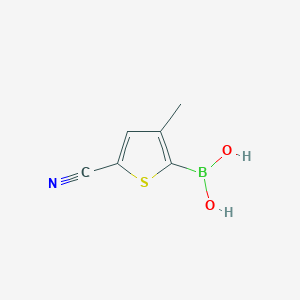

3-ethoxyazetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H2O4/c1-2-7-5-3-6-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWZUFJXXWHORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-azetidine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)